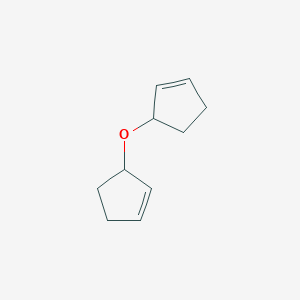
2-Cyclopenten-1-yl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-yl ether is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4163. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Properties
One notable application of 2-Cyclopenten-1-yl ether derivatives is in the development of antiviral agents. For instance, research has demonstrated that certain purine-substituted cyclopentene derivatives exhibit potent antiviral activity against viruses such as MERS-CoV and HSV (herpes simplex virus). The synthesis of these derivatives often involves this compound as a key intermediate, showcasing its importance in drug design .
| Compound | Activity | Virus Targeted |
|---|---|---|
| (1R-cis)-2-amino-1,9-dihydro... | Antiviral | MERS-CoV |
| Natural product mimetics | Anti-HSV | HSV-1, HSV-2 |
Case Study: Antiviral Development
In a study focused on synthesizing new antiviral compounds, researchers utilized this compound to create a series of derivatives that were screened for efficacy against various viral infections. The findings indicated that specific modifications to the cyclopentene moiety enhanced antiviral potency while maintaining low cytotoxicity .
Material Science
Polymer Production
this compound serves as a raw material in the synthesis of vinyl ether compounds, which are crucial for producing high-performance polymers. These polymers are utilized in various applications, including resist resins for photolithography and crosslinking resins for coatings due to their excellent transparency and solvent resistance .
| Application | Material Type | Properties |
|---|---|---|
| Resist resins | Vinyl ether compounds | High transparency, etch resistance |
| Crosslinking resins | Vinyl ether compounds | High solvent resistance |
Agricultural Chemistry
Pesticide Formulation
The utility of this compound extends to agricultural applications, particularly in the formulation of pesticides. Its derivatives are explored for their potential as active ingredients that can enhance the effectiveness of pest control agents while reducing environmental impact .
Case Study: Pesticide Development
Research involving the modification of this compound led to the creation of novel pesticide formulations that demonstrated improved efficacy against common agricultural pests. These formulations were characterized by lower toxicity levels compared to traditional pesticides, indicating a promising avenue for sustainable agriculture .
Fragrance Industry
Fragrance Components
In the fragrance industry, this compound and its derivatives are evaluated for their olfactory properties. They are incorporated into various fragrance compositions due to their unique scent profiles, contributing to the complexity and appeal of modern perfumes .
Eigenschaften
CAS-Nummer |
15131-55-2 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-cyclopent-2-en-1-yloxycyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2 |
InChI-Schlüssel |
JHXDCKWLPYBHJY-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)OC2CCC=C2 |
Kanonische SMILES |
C1CC(C=C1)OC2CCC=C2 |
Key on ui other cas no. |
15131-55-2 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















